molecular formula C10H12BrFO2 B3030186 5-Bromo-1,2-diethoxy-3-fluorobenzene CAS No. 876861-32-4

5-Bromo-1,2-diethoxy-3-fluorobenzene

Cat. No. B3030186
M. Wt: 263.10
InChI Key: NMJIYYPJJHRNMJ-UHFFFAOYSA-N
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Patent
US07956222B2

Procedure details

To a solution of 5-bromo-3-fluorobenzene-1,2-diol (37.5 g, 0.18 mol) in N,N-dimethylformamide (DMF) (375 mL), ethyl iodide (58.0 mL, 0.72 mol) and potassium carbonate (62.6 g, 0.45 mol) were added sequentially under a nitrogen atmosphere, the mixture was stirred at room temperature for 30 minutes, and then stirred at 50° C. for 16.5 hours. The reaction mixture was cooled to room temperature and water (1.0 L) was added thereto. The mixture was extracted once with ethyl acetate (1.0 L) and twice with ethyl acetate (500 mL). Water (1.0 L) was added to the organic layer and the mixture was filtered through celite. After separating the filtrate, the organic layer was washed sequentially with water (1.0 L), twice with a 5 N aqueous solution of sodium hydroxide (200 mL), and saturated saline. The organic layer was dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure. The resultant residue was purified by silica gel column chromatography (hexane, ethyl acetate) to give 41.7 g of the title compound (yield: 87%).
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step One
Quantity
62.6 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([OH:8])[C:5](O)=[C:4]([F:10])[CH:3]=1.[CH2:11](I)[CH3:12].[C:14](=[O:17])([O-])[O-].[K+].[K+].O.[CH3:21]N(C)C=O>>[Br:1][C:2]1[CH:3]=[C:4]([F:10])[C:5]([O:17][CH2:14][CH3:21])=[C:6]([O:8][CH2:11][CH3:12])[CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
37.5 g
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)O)O)F
Name
Quantity
58 mL
Type
reactant
Smiles
C(C)I
Name
Quantity
62.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
375 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 50° C. for 16.5 hours
Duration
16.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted once with ethyl acetate (1.0 L) and twice with ethyl acetate (500 mL)
ADDITION
Type
ADDITION
Details
Water (1.0 L) was added to the organic layer
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
After separating the filtrate
WASH
Type
WASH
Details
the organic layer was washed sequentially with water (1.0 L), twice with a 5 N aqueous solution of sodium hydroxide (200 mL), and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by silica gel column chromatography (hexane, ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(C(=C(C1)OCC)OCC)F
Measurements
Type Value Analysis
AMOUNT: MASS 41.7 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.